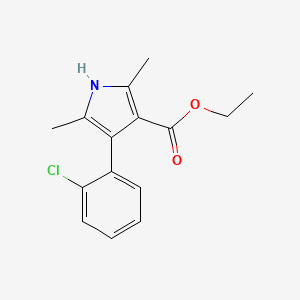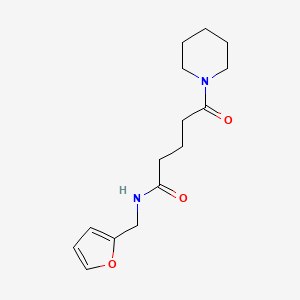![molecular formula C18H28N2OS B5162701 N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide, also known as Sufentanil, is a synthetic opioid analgesic drug that is used for pain management in clinical settings. It is a potent and highly selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Sufentanil has been widely used in anesthesia and critical care medicine due to its rapid onset, potent analgesic effects, and short duration of action.
作用機序
N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide acts on the mu-opioid receptor in the central nervous system, causing a decrease in the perception of pain. It also produces sedation, respiratory depression, and other physiological effects. The mechanism of action of this compound is similar to other opioids, but it is more potent and has a shorter duration of action.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It produces analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It also affects the cardiovascular system, causing a decrease in blood pressure and heart rate. This compound has a high affinity for the mu-opioid receptor, which makes it highly potent and effective in pain management.
実験室実験の利点と制限
N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments. It is highly potent and produces a rapid onset of analgesia, which makes it useful for studying pain perception and opioid tolerance. However, its short duration of action can be a limitation, as it may require repeated dosing to maintain analgesia. Additionally, this compound has a high potential for abuse and addiction, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide. One area of interest is the development of new opioid analgesics that have reduced potential for abuse and addiction. Another area of research is the use of this compound in combination with other drugs for pain management, such as non-opioid analgesics or adjuvant therapies. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on the body, particularly in the context of chronic pain management.
合成法
N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide is synthesized from the precursor N-phenethyl-4-piperidone, which undergoes a series of chemical reactions to produce the final product. The synthesis method involves the use of various reagents and solvents, and requires expertise in organic chemistry. The process is complex and time-consuming, but yields a high purity product that is suitable for medical use.
科学的研究の応用
N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide has been extensively studied in scientific research for its pharmacological properties and clinical applications. It has been used in animal models to study pain perception, opioid tolerance, and addiction. This compound has also been investigated for its potential use in cancer pain management, as well as in the treatment of acute and chronic pain in humans.
特性
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-2-methylsulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-19-11-8-17(9-12-19)14-20(18(21)15-22-2)13-10-16-6-4-3-5-7-16/h3-7,17H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQIRSSKQMTKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5162618.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5162625.png)
![2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5162626.png)
![phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
![N-[5-(1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5162648.png)

![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B5162668.png)



![4-(3-acetylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162706.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)

